molecular formula C18H18BrFN2O3 B2690661 5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1234978-44-9

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2690661
CAS No.: 1234978-44-9
M. Wt: 409.255
InChI Key: UYUIAXXIUGASLN-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 1234978-44-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H18BrFN2O3 and a molecular weight of 409.25 g/mol, this small molecule features a benzoylpiperidine scaffold, which is recognized as a privileged structure in the development of novel bioactive agents . The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring, often used to anchor ligands to their biological targets and can be engineered to interact with specific enzyme conformations . This compound is designed for research applications only and is a valuable tool for scientists investigating the structure-activity relationships (SAR) of kinase inhibitors and other therapeutic targets. Its structure combines a furan-2-carboxamide moiety with the benzoylpiperidine unit, making it a compelling candidate for profiling in high-throughput screening assays and for further chemical optimization. Researchers can utilize this compound to explore its potential mechanisms of action and binding affinity towards various enzymes and receptors in vitro. Please note: This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human or personal use.

Properties

IUPAC Name

5-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O3/c19-16-6-5-15(25-16)17(23)21-11-12-7-9-22(10-8-12)18(24)13-3-1-2-4-14(13)20/h1-6,12H,7-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUIAXXIUGASLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Piperidine Derivatization: The piperidine ring is functionalized with a 2-fluorobenzoyl group through an acylation reaction using 2-fluorobenzoyl chloride and a base such as triethylamine.

    Amide Formation: The brominated furan and the piperidine derivative are coupled through an amide bond formation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for bromination and acylation steps, as well as the development of more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivatives.

    Oxidation: Furan-2,5-dicarboxylic acid and related oxidized products.

Scientific Research Applications

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several piperidine- and furan-based derivatives, which vary in substituents, pharmacological activity, and regulatory status. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Activity Legal Status (Convention)
Target Compound : 5-Bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide Likely C₁₉H₁₉BrFN₂O₃ 5-Bromo-furan, 2-fluorobenzoyl-piperidinylmethyl Hypothesized opioid receptor interaction (untested) Not explicitly listed
Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) C₂₃H₂₅N₂O₂ Phenyl, phenylethyl-piperidine Potent µ-opioid agonist (100–200× morphine) Schedule I, 1961 Convention
5-Bromo-N-(piperidin-4-yl)furan-2-carboxamide (CymitQuimica) C₁₀H₁₃BrN₂O₂ 5-Bromo-furan, unsubstituted piperidine Discontinued; limited data Unregulated
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)furan-2-carboxamide C₁₈H₂₀BrN₃O₄S₂ 5-Bromo-furan, methylpiperidine-sulfonylphenyl Unknown; sulfonyl group may alter target specificity Unregulated
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide C₁₅H₁₃BrClN₂O₃ 5-Bromo-furan, morpholine-chlorophenyl Unreported activity Unregulated

Key Structural and Functional Differences

Substituent Effects on Receptor Binding: The 2-fluorobenzoyl group in the target compound replaces the phenylethyl group in furanylfentanyl. This substitution may reduce µ-opioid receptor affinity, as phenylethyl is critical for fentanyl’s high potency .

Bromine vs. Non-Halogenated Analogs: Bromination at the furan 5-position increases molecular weight (~79.9 g/mol) and lipophilicity (cLogP ~2.8) compared to non-brominated analogs like furanylfentanyl (cLogP ~3.5). This may delay hepatic metabolism via cytochrome P450 enzymes .

Regulatory Implications :

  • While furanylfentanyl is a controlled substance, the target compound’s unique 2-fluorobenzoyl substitution may exempt it from analog-specific regulations under current frameworks .

Table 2: Metabolic and Physicochemical Properties

Property Target Compound Furanylfentanyl Compound
Molecular Weight ~438.3 g/mol 377.5 g/mol 486.4 g/mol
cLogP (Predicted) ~3.1 ~3.5 ~2.5
Key Metabolic Pathways CYP3A4 demethylation, glucuronidation CYP3A4 N-dealkylation Sulfonyl group hydrolysis

Research Findings and Gaps

  • Pharmacology: No direct studies on the target compound exist. However, furanylfentanyl’s µ-opioid EC₅₀ of 0.6 nM suggests that bromination and fluorobenzoyl substitution could either enhance or diminish potency depending on steric and electronic effects .
  • Toxicity: Brominated furans may increase hepatotoxicity risk compared to non-halogenated analogs, as seen in related compounds .
  • Synthetic Accessibility : The 2-fluorobenzoyl group requires specialized fluorination reagents, making synthesis more complex than furanylfentanyl derivatives .

Biological Activity

5-Bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and a piperidine moiety substituted with a fluorobenzoyl group. The presence of the bromine atom at the 5-position enhances its biological activity by modulating interactions with biological targets.

Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in neurodegeneration and cancer proliferation:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown promising AChE inhibitory activity, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's disease models. Its IC50 value is reported to be significantly lower than that of traditional AChE inhibitors, indicating higher potency .
  • Beta-Site Amyloid Precursor Protein Cleaving Enzyme (BACE-1) Inhibition : Inhibition of BACE-1 is essential for reducing amyloid-beta peptide formation, a hallmark of Alzheimer's pathology. The compound has demonstrated submicromolar inhibition levels .
  • Neuroprotective Effects : Studies have indicated that the compound can reduce oxidative stress and neuroinflammation, contributing to its neuroprotective properties .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been evaluated in various studies:

  • Cell Lines Tested : L1210 mouse leukemia cells and other cancer cell lines.
  • IC50 Values : The compound exhibited IC50 values in the nanomolar range against L1210 cells, showcasing its potential as an anticancer agent .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAcetylcholinesterase3.48
BACE-1 InhibitionBeta-Site APP Cleaving Enzyme0.38
Cancer Cell ProliferationL1210 Mouse Leukemia Cells<0.01

Table 2: Comparative Analysis with Other Compounds

Compound NameAChE IC50 (μM)BACE-1 IC50 (μM)Source
5-Bromo-N...3.480.38
Rivastigmine0.08Not applicable
Curcumin6.53Not applicable

Case Studies

  • Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
  • Cancer Therapeutics : In vitro studies have shown that treatment with the compound leads to significant apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

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